molecular formula C26H22N4O4 B2854411 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207000-86-9

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2854411
CAS No.: 1207000-86-9
M. Wt: 454.486
InChI Key: ZEOACKQYLDCSNR-UHFFFAOYSA-N
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Description

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituents that contribute to its chemical properties and potential applications. The presence of these functional groups makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxyphenyl and methylbenzyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and strong bases.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the quinazoline and oxadiazole moieties, which are known for their biological activities.

Medicine

In medicine, derivatives of this compound could be explored for drug development. The quinazoline core is a common scaffold in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The quinazoline core can inhibit certain kinases, while the oxadiazole ring might interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based antimicrobials and herbicides.

Uniqueness

What sets 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione apart is the combination of the quinazoline and oxadiazole rings with specific substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

1207000-86-9

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

ZEOACKQYLDCSNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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